![molecular formula C11H21N B2782701 (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287313-92-0](/img/structure/B2782701.png)
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine, also known as PCP-CP-47, is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system. This compound is structurally similar to the natural cannabinoid THC, which is found in cannabis plants. However, PCP-CP-47 has a much higher potency and affinity for cannabinoid receptors than THC, making it a valuable tool for studying the effects of cannabinoids on the body.
Mechanism of Action
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine binds to CB1 and CB2 receptors in a manner similar to natural cannabinoids such as THC. This binding results in the activation of various signaling pathways within cells, leading to changes in gene expression and cellular function. The exact mechanisms by which this compound produces its effects are still being studied, but it is believed to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include analgesia, hypothermia, sedation, and changes in heart rate and blood pressure. This compound has also been shown to affect immune function, with some studies suggesting that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine in scientific research is its high potency and affinity for cannabinoid receptors. This allows researchers to study the effects of cannabinoids on the body in much greater detail than would be possible with natural cannabinoids such as THC. However, this compound is also a highly potent compound that can produce serious side effects if not used carefully. It is important for researchers to use appropriate safety measures when working with this compound.
Future Directions
There are many potential future directions for research involving (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine. One area of interest is the development of new drugs based on the structure of this compound that could be used to treat conditions such as chronic pain and inflammation. Another area of interest is the study of the effects of this compound on the brain, particularly in relation to addiction and reward pathways. As our understanding of the endocannabinoid system continues to grow, this compound is likely to remain a valuable tool for scientific research.
Synthesis Methods
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine is synthesized by reacting 3-pentylbicyclo[1.1.1]pentane-1-carboxylic acid with methanamine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine has been used in numerous scientific studies to investigate the role of the endocannabinoid system in various physiological processes. This compound has been shown to have potent agonist activity at both CB1 and CB2 receptors, which are the primary receptors for endocannabinoids in the body. This compound has been used to study the effects of cannabinoids on pain perception, appetite regulation, and immune function.
properties
IUPAC Name |
(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-3-4-5-10-6-11(7-10,8-10)9-12/h2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSJDZXSRRHSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2782620.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2782621.png)
![3-benzyl-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2782623.png)
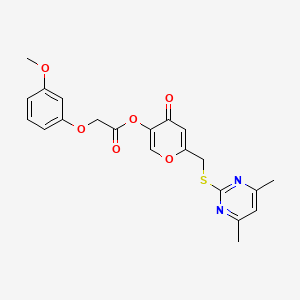
![N-[(5-bromopyrazin-2-yl)methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2782625.png)
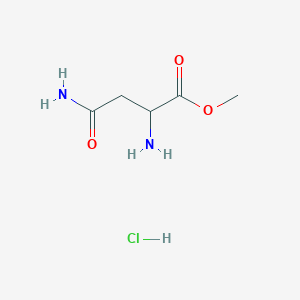
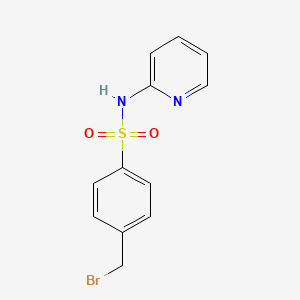
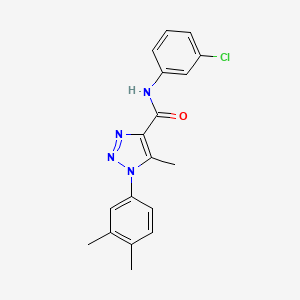
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782635.png)
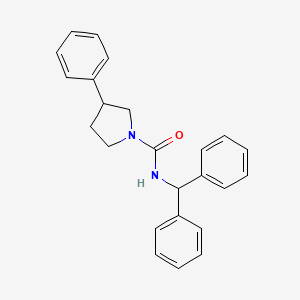
![N-(4-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782638.png)

![6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2782640.png)
